
l-Methylphenidate
Overview
Description
Methylphenidate is a potent central nervous system stimulant primarily used to treat attention deficit hyperactivity disorder and narcolepsy. It is known for its ability to enhance focus and attention by increasing the levels of dopamine and norepinephrine in the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylphenidate can be synthesized through various methods. One common method involves the reaction of 2-chloropyridine with phenylacetonitrile in the presence of a base to form 2-phenyl-2-pyridylacetonitrile. This intermediate is then hydrogenated to produce 2-phenyl-2-pyridylacetamide, which is subsequently cyclized to form methylphenidate .
Industrial Production Methods: Industrial production of methylphenidate typically involves the use of palladium-catalyzed hydrogenation reactions. The process is optimized to ensure high yield and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Hydrolysis to Ritalinic Acid
The primary metabolic pathway for l-methylphenidate involves hydrolysis by carboxylesterase 1 (CES1) in the liver:
Reaction :
Key Data:
Parameter | Value | Source |
---|---|---|
Enzyme specificity | CES1 selectively hydrolyzes l-MPH over d-MPH | |
Urinary recovery of RA | 60–80% of administered dose | |
Plasma half-life (l-MPH) | 1.3–2.5 hours |
This reaction renders this compound inactive, as ritalinic acid lacks pharmacological activity .
Transesterification with Ethanol
Concomitant ethanol intake induces transesterification, forming ethylphenidate :
Reaction :
Pharmacokinetic Impact:
Parameter | Without Ethanol | With Ethanol | P-value |
---|---|---|---|
AUC of d-MPH (ng·hr/mL) | 82.9 | 105.2 | <0.0001 |
Cₘₐₓ of d-MPH (ng/mL) | 15.3 | 21.5 | <0.0001 |
Source: Single-dose study in humans
Ethylphenidate exhibits CNS stimulant properties, raising concerns about abuse potential .
Process Optimization:
Condition | Optimal Range | Yield/Conversion |
---|---|---|
Temperature | 10–40°C | 99% conversion |
HCl concentration | 1.3–6 M | 95% yield |
Reaction time | 15–30 hours | Stable equilibrium |
Source: Low-temperature synthesis patent
Key advantages include minimized hydrolysis and stable product formation at <40°C .
Minor Metabolic Pathways
This compound undergoes secondary transformations:
-
Aromatic hydroxylation : Forms p-hydroxy-methylphenidate (~1% of dose) .
-
Microsomal oxidation : Produces 6-oxo-methylphenidate, further hydrolyzed to 6-oxo-ritalinic acid (≤1.5% of dose) .
Comparative Metabolite Activity:
Metabolite | Pharmacological Activity | Species Tested |
---|---|---|
p-hydroxy-methylphenidate | Active in mice | Inactive in humans |
6-oxo-ritalinic acid | Inactive | N/A |
Stability and Degradation
-
Thermal stability : Degrades at >60°C via HCl decomposition, forming water and methyl chloride .
-
pH sensitivity : Unstable in alkaline conditions, favoring hydrolysis back to ritalinic acid .
Degradation Byproducts:
Byproduct | Formation Condition |
---|---|
Methyl chloride | High-temperature HCl/Methanol |
Water | Equilibrium shift during synthesis |
Stereochemical Considerations
Scientific Research Applications
FDA-Approved Applications
- Attention Deficit Hyperactivity Disorder (ADHD) :
- l-Methylphenidate is widely prescribed for managing ADHD symptoms in children and adults. It helps improve attention span, reduce hyperactivity, and enhance impulse control. Studies indicate that long-acting formulations are particularly effective, with a mean effect size of 0.94 in improving ADHD symptoms among adolescents .
- Narcolepsy :
Off-Label Uses
This compound has several off-label applications that are gaining traction in clinical settings:
- Cognitive Enhancement :
- Cancer-Related Fatigue :
- Refractory Depression :
- Apathy in Alzheimer’s Disease :
Efficacy and Safety
A comprehensive review of 260 studies revealed that while this compound significantly improves ADHD symptoms, it is also associated with various adverse effects. The risk of serious adverse events was found to be elevated among users compared to non-users, with notable increases in insomnia, decreased appetite, and cardiovascular events .
Table 1: Summary of Adverse Events Associated with this compound
Adverse Event | Risk Ratio (RR) | Confidence Interval (CI) |
---|---|---|
Serious Adverse Events | 1.36 | 1.17 to 1.57 |
Insomnia | 2.58 | 1.24 to 5.34 |
Decreased Appetite | 15.06 | 2.12 to 106.83 |
Cardiovascular Events | 1.41 | 1.09 to 1.88 |
Long-Term Outcomes
Long-term studies indicate that this compound remains effective over extended periods when combined with non-pharmacologic interventions such as behavioral therapy and educational support . A meta-analysis reported a high retention rate among patients treated with methylphenidate, reinforcing its role as a first-line treatment for ADHD .
Case Studies
Several case studies illustrate the varying applications of this compound:
- Case Study A : A cohort of adolescents treated with OROS methylphenidate demonstrated significant improvements in academic performance and social interactions over a six-month period .
- Case Study B : An elderly patient with refractory depression showed notable improvement in mood and energy levels after initiating treatment with this compound alongside standard antidepressants .
Mechanism of Action
Methylphenidate acts by inhibiting the reuptake of dopamine and norepinephrine, thereby increasing their levels in the synaptic cleft. This leads to enhanced neurotransmission and improved focus and attention. The primary molecular targets of methylphenidate are the dopamine transporter and the norepinephrine transporter .
Comparison with Similar Compounds
Amphetamine: Known for its potent stimulant effects and higher potential for abuse.
Lisdexamfetamine: A prodrug of dextroamphetamine, used for its longer duration of action.
Ethylphenidate: A close analogue of methylphenidate with similar pharmacological effects.
Methylphenidate’s unique mechanism and therapeutic profile make it a valuable compound in both clinical and research settings.
Biological Activity
l-Methylphenidate (l-MPH) is a stereoisomer of methylphenidate (MPH), a central nervous system stimulant primarily used in the treatment of attention deficit hyperactivity disorder (ADHD). Understanding the biological activity of l-MPH is crucial for evaluating its pharmacological effects, therapeutic efficacy, and safety profile. This article synthesizes findings from various studies, providing a comprehensive overview of l-MPH's biological activity, mechanisms of action, and clinical implications.
l-MPH exerts its effects mainly by inhibiting the reuptake of neurotransmitters, particularly dopamine (DA) and norepinephrine (NE). It acts on the dopamine transporter (SLC6A3) and norepinephrine transporter (SLC6A2), leading to increased extracellular concentrations of these neurotransmitters in the synaptic cleft.
- Affinity for Transporters :
This selective binding profile suggests that while l-MPH does have some stimulant properties, it is less potent than d-MPH in enhancing dopaminergic and noradrenergic activity.
Pharmacokinetics
The pharmacokinetic properties of l-MPH are essential for understanding its clinical application.
- Absorption and Distribution :
- Metabolism :
- Elimination :
Clinical Efficacy
The clinical efficacy of l-MPH in treating ADHD has been evaluated in several studies:
Safety Profile
The safety profile of l-MPH has been a topic of ongoing research:
- Cardiovascular Risks : A cohort study found a small but significant increase (10%) in cardiovascular events among individuals receiving methylphenidate compared to controls . This risk was consistent across different age groups and did not vary significantly between those with or without pre-existing cardiovascular conditions.
- Adverse Events : While non-serious adverse events were reported more frequently in treated groups versus placebo, serious adverse events did not show significant differences .
Summary of Research Findings
Study Type | Findings |
---|---|
Pharmacodynamics | l-MPH shows lower affinity for DA/NE transporters compared to d-MPH; weak serotonin activity. |
Clinical Trials | Response rate ~52% for ADHD; potential efficacy in chronic pain management. |
Safety Studies | Increased cardiovascular risk (10%); higher incidence of non-serious adverse events. |
Q & A
Basic Research Questions
Q. How should researchers design experiments to assess the cognitive effects of l-Methylphenidate in neurodevelopmental disorders (e.g., ADHD or dyslexia)?
- Methodological Answer : Experimental design should include randomized controlled trials (RCTs) with double-blinding to minimize bias. For example, one experiment could compare neurocognitive task performance (e.g., working memory, attention) between this compound-treated and placebo groups, while a second experiment might use fMRI to measure neural activity changes. Data analysis should employ ANOVA for group comparisons and regression models to control for covariates like age or baseline cognitive scores .
Q. What are best practices for conducting systematic literature reviews on this compound’s pharmacological mechanisms?
- Methodological Answer : Use databases like PubMed and Web of Science with search terms such as "this compound pharmacokinetics" or "enantiomer metabolism." Limit results to peer-reviewed studies published post-2002 to ensure relevance. Synthesize findings using PRISMA guidelines, highlighting gaps such as limited data on long-term neurocognitive outcomes .
Q. How can reproducibility be ensured in this compound pharmacokinetic studies?
- Methodological Answer : Document experimental protocols in detail, including dosage, administration routes (e.g., oral vs. transdermal), and analytical methods (e.g., LC-MS/MS for plasma concentration measurement). Provide raw data and code in supplementary materials, adhering to journal guidelines like those from the Beilstein Journal of Organic Chemistry .
Q. What methodological considerations are critical when surveying this compound use in student populations?
- Methodological Answer : Use stratified sampling to ensure representativity across academic disciplines and demographics. Web-based questionnaires should be pilot-tested for clarity and include validated scales (e.g., ASRS-v1.1 for ADHD symptoms). Partner with IT specialists to ensure data security and minimize dropout rates .
Advanced Research Questions
Q. How can contradictions in clinical trial data on this compound’s efficacy across formulations be resolved?
- Methodological Answer : Conduct meta-regression analyses to identify moderators such as dosage, administration route (e.g., extended-release vs. immediate-release), or patient subgroups (e.g., age, comorbidities). Use sensitivity analyses to exclude low-quality studies and assess publication bias via funnel plots .
Q. What advanced techniques are used to differentiate d- and this compound enantiomers in pharmacokinetic studies?
- Methodological Answer : Chiral separation via liquid chromatography-tandem mass spectrometry (LC-MS/MS) with polar organic mobile phases. Validate methods using spiked plasma samples and compare enantiomer ratios across matrices (e.g., plasma vs. oral fluid). Report limits of detection (LOD) and quantification (LOQ) to ensure reliability .
Q. How can mixed-methods approaches enhance studies on this compound’s cognitive enhancement effects?
- Methodological Answer : Combine quantitative neuropsychological testing with qualitative interviews to explore subjective experiences (e.g., perceived focus improvement). Use triangulation to reconcile discrepancies, such as improved task performance but self-reported side effects .
Q. What challenges arise in detecting this compound misuse via urinary screening?
- Methodological Answer : Immunoassays may cross-react with metabolites like ritalinic acid, leading to false positives. Confirmatory methods like LC-MS/MS are required for specificity. Challenges include optimizing extraction techniques (e.g., protein precipitation for urine) and addressing interindividual metabolic variability .
Q. How to design longitudinal studies assessing this compound’s long-term neurocognitive outcomes?
- Methodological Answer : Use cohort studies with baseline assessments and follow-ups at 6, 12, and 24 months. Include control groups (e.g., non-users or alternative treatments). Measure outcomes like academic performance, executive function, and adverse events (e.g., sleep disturbances). Address attrition via incentives and reminder systems .
Q. What strategies mitigate biases in meta-analyses of this compound’s off-label use?
Properties
CAS No. |
20748-11-2 |
---|---|
Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
methyl 2-phenyl-2-piperidin-2-ylacetate |
InChI |
InChI=1S/C14H19NO2/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3 |
InChI Key |
DUGOZIWVEXMGBE-UHFFFAOYSA-N |
SMILES |
COC(=O)C(C1CCCCN1)C2=CC=CC=C2 |
Isomeric SMILES |
COC(=O)[C@H]([C@@H]1CCCCN1)C2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C(C1CCCCN1)C2=CC=CC=C2 |
boiling_point |
BP: 135 to 137 °C at 0.6 mm Hg |
Color/Form |
Crystals from ethanol (aqueous) |
melting_point |
74-75 °C 224 - 226 °C |
Key on ui other cas no. |
40431-62-7 |
physical_description |
Solid |
Related CAS |
298-59-9 (hydrochloride) |
solubility |
1255mg/L Practically insoluble in water Soluble in alcohol, ethyl acetate, ether; practically insoluble in petroleum ether 1.82e-01 g/L |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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